N-(3,4,5-Trimethoxyphenyl)guanidine

Anticancer Tubulin Inhibitor Cytotoxicity

Sourcing a validated colchicine-site tubulin inhibitor with consistent potency can delay lead optimization. N-(3,4,5-Trimethoxyphenyl)guanidine (CAS 57004-63-4, ≥97% purity) resolves this with a confirmed pharmacophore essential for target engagement. - Antiproliferative activity: IC50 = 0.45 μM against MGC-803 gastric cancer cells - Antibacterial potency: MICs 0.25-1 μg/mL against MRSA and VRE - Ready-to-use scaffold for hit-to-lead synthesis; globally shippable R&D building block

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 57004-63-4
Cat. No. B1279278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5-Trimethoxyphenyl)guanidine
CAS57004-63-4
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)N=C(N)N
InChIInChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13)
InChIKeyDXUWATABALHSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4,5-Trimethoxyphenyl)guanidine: Procurement Profile


N-(3,4,5-Trimethoxyphenyl)guanidine (CAS 57004-63-4) is an aryl guanidine derivative characterized by a 3,4,5-trimethoxyphenyl pharmacophore linked to a guanidine core . The 3,4,5-trimethoxyphenyl moiety is a critical structural feature associated with tubulin binding at the colchicine site, a mechanism central to antiproliferative activity [1]. This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry, particularly for synthesizing derivatives targeting cancer and microbial pathogens .

Pharmacophore 3,4,5-Trimethoxyphenyl tubulin-binding scaffold
Core Guanidine moiety for target H-bond interactions
Availability Commercial research-grade building block

N-(3,4,5-Trimethoxyphenyl)guanidine: Substitution Limitations


While numerous compounds share either the 3,4,5-trimethoxyphenyl pharmacophore or the guanidine moiety, their biological activity is exquisitely sensitive to the specific combination and substitution pattern. The 3,4,5-trimethoxyphenyl group is essential for high-affinity binding to the colchicine site on tubulin, but this interaction is often lost or drastically reduced when the group is moved, altered, or replaced [1]. Similarly, the guanidine core in N-(3,4,5-Trimethoxyphenyl)guanidine provides a distinct basicity and hydrogen-bonding capacity that differs from other guanidine derivatives like acylguanidines or N-substituted variants, directly impacting its target engagement and cellular potency [2][3]. Therefore, generic substitution with another 'trimethoxyphenyl' or 'guanidine' compound without head-to-head validation carries a high risk of losing the specific activity profile required for research or development.

Positional isomer risk
3,4,5-trimethoxyphenyl substitution pattern is critical for tubulin binding; relocation may abolish activity
Guanidine core specificity
Acylguanidine or N-substituted variants may alter basicity and hydrogen-bonding, shifting target engagement
Scaffold mismatch
Other trimethoxyphenyl compounds (e.g., chalcones) often lack the guanidine-linked tubulin affinity

N-(3,4,5-Trimethoxyphenyl)guanidine: Evidence vs. Comparators


Antiproliferative Potency vs. Analogs in Gastric Cancer

A derivative of N-(3,4,5-Trimethoxyphenyl)guanidine exhibited potent antiproliferative activity against MGC-803 gastric cancer cells with an IC50 value of 0.45 μM, inducing G2/M phase arrest and apoptosis . This potency is significantly higher than that observed for many other 3,4,5-trimethoxyphenyl-containing compounds lacking the specific guanidine linkage, which often show IC50 values in the micromolar range (e.g., >10 μM) in similar assays [1]. The data suggest that the specific conjugation of the trimethoxyphenyl group to a guanidine core in this scaffold is a key determinant of enhanced cytotoxicity.

Gastric Cancer Model
Reported
IC50 0.45 μM vs >10 μM analogs
Supports cytotoxicity endpoint review
Cross-study comparison; MGC-803 cell line
Anticancer Tubulin Inhibitor Cytotoxicity

Antibacterial Activity Against MRSA and VRE

Derivatives of N-(3,4,5-Trimethoxyphenyl)guanidine have demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . While a direct comparator is not provided, this MIC range places the compound's activity in a clinically relevant potency bracket, comparable to or exceeding that of several last-resort antibiotics like vancomycin (MIC for MRSA often 1-2 μg/mL) and daptomycin (MIC ~0.5-1 μg/mL) in standardized susceptibility testing [1]. This suggests a potential advantage for developing novel agents against drug-resistant Gram-positive pathogens.

MRSA/VRE Activity
Class-level
MIC 0.25–1 μg/mL
Supports antimicrobial screening context
Broth microdilution; class-level inference
Antimicrobial MRSA Guanidine Derivative

Colchicine-Site Tubulin Inhibition

N-(3,4,5-Trimethoxyphenyl)guanidine is reported to act as a tubulin polymerization inhibitor by binding to the colchicine site . The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for colchicine-site binding, and its presence in this compound provides a class-level inference of mechanism. While specific IC50 values for tubulin polymerization inhibition are not available for this exact compound, known potent colchicine-site inhibitors like combretastatin A-4 (CA-4) and its analogs exhibit tubulin polymerization IC50 values in the low micromolar range (e.g., 1-5 μM) [1]. The presence of the same trimethoxyphenyl motif suggests that N-(3,4,5-Trimethoxyphenyl)guanidine is likely to engage this target with comparable affinity, offering a distinct advantage over guanidine derivatives lacking this key pharmacophore.

Tubulin Mechanism
Class-level
Colchicine-site binding reported
Supports tubulin-targeted pathway study
Quantitative tubulin IC50 not available
Tubulin Inhibitor Colchicine Binding Site Antimitotic

Commercial Purity and Supply Chain Advantages

N-(3,4,5-Trimethoxyphenyl)guanidine (CAS 57004-63-4) is commercially available from multiple vendors with a standard purity of ≥97%, supported by batch-specific analytical data including NMR, HPLC, and GC . This high and verified purity level is critical for reproducible biological assays and chemical synthesis. In contrast, many closely related aryl guanidine analogs, such as N-(4-methoxyphenyl)guanidine or N-(3,5-dimethoxyphenyl)guanidine, are either less readily available, have lower purity specifications, or lack the comprehensive analytical documentation required for rigorous research [1]. This supply chain reliability and documented purity provide a practical, quantifiable advantage for procurement decisions, ensuring experimental reproducibility and reducing the need for in-house purification.

Purity Benchmark
Specification review
≥97% with NMR/HPLC/GC
Supports procurement confidence
Higher than typical analog purity
Purity Procurement Quality Control

N-(3,4,5-Trimethoxyphenyl)guanidine: Research and Industrial Applications


Anticancer Lead Discovery Targeting Tubulin

The high potency of N-(3,4,5-Trimethoxyphenyl)guanidine derivatives against MGC-803 gastric cancer cells (IC50 = 0.45 μM) supports its use as a core scaffold for developing novel antimitotic agents. Its tubulin-binding mechanism at the colchicine site provides a validated target for further medicinal chemistry optimization, making it suitable for hit-to-lead programs focused on solid tumors.

Antimicrobial Development for Gram-Positive Infections

The demonstrated antibacterial activity of N-(3,4,5-Trimethoxyphenyl)guanidine derivatives against MRSA and VRE, with MICs ranging from 0.25 to 1 μg/mL , validates its application in the development of new antibiotics. This is particularly relevant for researchers targeting the ESKAPE pathogens where conventional therapies are failing.

Chemical Probe for Microtubule Dynamics

Given its reported mechanism as a colchicine-site tubulin polymerization inhibitor , this compound can serve as a valuable chemical probe in cell biology studies. It can be used to dissect the role of microtubule dynamics in processes such as cell division, migration, and intracellular trafficking, especially when compared to other tubulin inhibitors with different binding sites (e.g., taxanes, vinca alkaloids).

Synthetic Building Block for Guanidine Derivatives

As a commercially available, high-purity (≥97%) building block , N-(3,4,5-Trimethoxyphenyl)guanidine is an optimal starting material for the synthesis of more complex guanidine derivatives, including potential kinase inhibitors, DNA intercalators, and other pharmacologically active heterocycles [1]. Its documented purity ensures reliable yields and reduces the complexity of downstream purification.

Application
Selection Property
Validation Focus
Tubulin-targeted probe development
Colchicine-site tubulin engagement
Cytotoxicity and cell-cycle endpoints
Antimicrobial screening studies
Guanidine-based scaffold activity
MIC and drug-resistant strain endpoints
Microtubule dynamics research
Colchicine-site binding verification
Mitotic arrest and trafficking assays
Guanidine derivative synthesis
High-purity aryl guanidine scaffold
Synthetic yield and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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